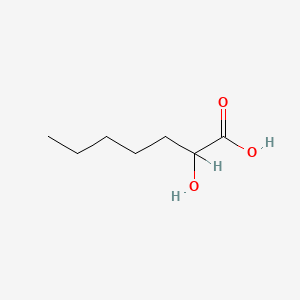
Ácido 2-hidroxieptanoico
Descripción general
Descripción
2-Hydroxyheptanoic acid is a monohydroxy fatty acid derived from heptanoic acid, with a hydroxy group substituted at the second carbon position.
Aplicaciones Científicas De Investigación
2-Hydroxyheptanoic acid has diverse applications in scientific research, including:
Mecanismo De Acción
Target of Action
2-Hydroxyheptanoic acid is a monohydroxy fatty acid that is heptanoic acid with a hydroxy group substituted at position C-2 . It is known to target bacterial cell membranes .
Mode of Action
The compound exerts its activity via penetration of the bacterial cell membranes, thereby causing depolarization, rupture of membranes, subsequent leakage of cellular contents and cell death .
Biochemical Pathways
2-Hydroxyheptanoic acid is a metabolite, an intermediate or product resulting from metabolism
Result of Action
The primary result of 2-Hydroxyheptanoic acid’s action is the disruption of bacterial cell membranes, leading to cell death . This makes it a potential antibacterial agent against food spoilage and food-borne pathogenic bacteria .
Análisis Bioquímico
Biochemical Properties
2-Hydroxyheptanoic acid plays a significant role in biochemical reactions as a metabolite. It interacts with various enzymes and proteins, influencing metabolic pathways. For instance, it is known to act as a substrate for certain dehydrogenases, which catalyze its oxidation. Additionally, 2-Hydroxyheptanoic acid can interact with transport proteins that facilitate its movement across cellular membranes .
Cellular Effects
2-Hydroxyheptanoic acid affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, particularly those involved in lipid metabolism. This compound can modulate gene expression related to fatty acid oxidation and synthesis. Moreover, 2-Hydroxyheptanoic acid impacts cellular metabolism by serving as an intermediate in the breakdown and synthesis of other fatty acids .
Molecular Mechanism
At the molecular level, 2-Hydroxyheptanoic acid exerts its effects through specific binding interactions with enzymes and other biomolecules. It can act as an inhibitor or activator of certain enzymes, depending on the context. For example, it may inhibit enzymes involved in fatty acid synthesis while activating those involved in fatty acid oxidation. These interactions lead to changes in gene expression and metabolic flux .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Hydroxyheptanoic acid can change over time. The compound is relatively stable under standard conditions, but it can degrade under extreme pH or temperature. Long-term studies have shown that 2-Hydroxyheptanoic acid can have sustained effects on cellular function, particularly in terms of lipid metabolism and energy production .
Dosage Effects in Animal Models
The effects of 2-Hydroxyheptanoic acid vary with different dosages in animal models. At low doses, it can enhance metabolic processes and improve energy efficiency. At high doses, it may exhibit toxic effects, such as liver damage or metabolic imbalances. Threshold effects have been observed, where the compound’s beneficial effects plateau and adverse effects begin to manifest .
Metabolic Pathways
2-Hydroxyheptanoic acid is involved in several metabolic pathways, including those related to fatty acid metabolism. It interacts with enzymes such as acyl-CoA dehydrogenase and enoyl-CoA hydratase, which are crucial for the β-oxidation of fatty acids. These interactions influence metabolic flux and the levels of various metabolites within the cell .
Transport and Distribution
Within cells and tissues, 2-Hydroxyheptanoic acid is transported and distributed by specific transporters and binding proteins. These proteins facilitate its movement across cellular membranes and its localization within different cellular compartments. The compound’s distribution can affect its accumulation and activity in specific tissues .
Subcellular Localization
2-Hydroxyheptanoic acid is localized in various subcellular compartments, including the mitochondria and endoplasmic reticulum. Its activity and function can be influenced by its localization, as different compartments provide distinct environments and interact with different sets of biomolecules. Targeting signals and post-translational modifications may direct 2-Hydroxyheptanoic acid to specific organelles .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Hydroxyheptanoic acid can be synthesized through the selective oxidation of heptane. This process involves the use of a multi-enzyme cascade conversion system that includes internal cofactor and hydrogen peroxide recycling. The selective activation of carbon-hydrogen bonds in heptane is achieved under mild conditions, leading to the formation of 2-hydroxyheptanoic acid .
Industrial Production Methods: Industrial production of 2-hydroxyheptanoic acid typically involves the chemical oxidation of heptanoic acid derivatives. This process can be optimized for large-scale production by controlling reaction parameters such as temperature, pressure, and the concentration of oxidizing agents .
Análisis De Reacciones Químicas
Types of Reactions: 2-Hydroxyheptanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a keto group, resulting in the formation of 2-oxoheptanoic acid.
Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol, 2-hydroxyheptanol.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as halides and amines can be used under basic or acidic conditions.
Major Products:
Oxidation: 2-Oxoheptanoic acid.
Reduction: 2-Hydroxyheptanol.
Substitution: Various substituted heptanoic acid derivatives depending on the nucleophile used.
Comparación Con Compuestos Similares
2-Hydroxyhexanoic acid: Similar structure but with one less carbon atom.
2-Hydroxyoctanoic acid: Similar structure but with one more carbon atom.
3-Hydroxyheptanoic acid: Hydroxy group substituted at the third carbon position instead of the second.
Uniqueness: 2-Hydroxyheptanoic acid is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it undergoes. This makes it a valuable compound for studying the effects of hydroxy group positioning on fatty acid metabolism and for synthesizing specific derivatives with desired properties .
Propiedades
IUPAC Name |
2-hydroxyheptanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O3/c1-2-3-4-5-6(8)7(9)10/h6,8H,2-5H2,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGMMREBHCYXQMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30979816 | |
| Record name | 2-Hydroxyheptanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30979816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
636-69-1 | |
| Record name | 2-Hydroxyheptanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=636-69-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Heptanoic acid, 2-hydroxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000636691 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Hydroxyheptanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30979816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-hydroxyheptanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the stereochemistry of 2-hydroxyheptanoic acid impact the biological activity of peptides containing it?
A1: Research suggests that the stereochemistry of 2-hydroxyheptanoic acid plays a crucial role in determining the biological activity of peptides incorporating this molecule. For instance, in a study investigating analgesic dipeptide derivatives, researchers synthesized a series of diastereomeric dipeptides containing 2-[(o-nitrophenyl)sulfenyl]tryptophan and either (2S,3R)- or (2R,3S)-3,7-diamino-2-hydroxyheptanoic acid (DAHHA) []. The results demonstrated that the (2S,3R)-DAHHA-containing dipeptide exhibited significantly higher potency and selectivity as an inhibitor of enkephalin-degrading aminopeptidases compared to its diastereomeric counterpart []. This example highlights the importance of stereochemical configuration in influencing the interaction of 2-hydroxyheptanoic acid-containing peptides with their biological targets.
Q2: Can you provide an example of how 2-hydroxyheptanoic acid is incorporated into a naturally occurring peptide? What are the implications for its biological activity?
A2: Verticilide, a 24-membered cyclic depsipeptide isolated from Verticillium sp. FKI-1033, contains 2-hydroxyheptanoic acid within its structure []. This compound exhibits insecticidal activity and inhibits ryanodine binding to the ryanodine receptor (RyR) []. The absolute configuration of 2-hydroxyheptanoic acid in verticilide was determined through a combination of chiral HPLC analysis of degradation products and comparison with synthesized standards []. This elucidation of verticilide's structure provides a foundation for further investigation into the structure-activity relationships of this natural product and its potential applications.
Q3: Are there any known biotransformations of heptanal involving 2-hydroxyheptanoic acid as an intermediate or product?
A3: Yes, a study investigating the bioconversion of heptanal by Saccharomyces cerevisiae revealed that 2-hydroxyheptanoic acid is produced as a minor co-product during the conversion of heptanal to heptanol []. While heptanol was the major product, the formation of 2-hydroxyheptanoic acid suggests its potential role as an intermediate in the metabolic pathway of heptanal in this yeast strain []. This finding highlights the potential for biocatalytic routes to produce 2-hydroxyheptanoic acid and its derivatives.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-[(4-Methylphenyl)thio]ethyl]-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine](/img/structure/B1224671.png)
![2-[4-(2-Methyl-4-quinolinyl)-1-piperazinyl]-4-phenylthiazole](/img/structure/B1224673.png)

![1-[4-(Benzenesulfonyl)-1-piperazinyl]-2-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]thio]ethanone](/img/structure/B1224677.png)
![2-(2-Cyanophenoxy)acetic acid [2-(2,5-dimethyl-1-prop-2-enyl-3-pyrrolyl)-2-oxoethyl] ester](/img/structure/B1224678.png)
![[2-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-2-oxoethyl] (E)-3-[4-(difluoromethoxy)-3-methoxyphenyl]prop-2-enoate](/img/structure/B1224679.png)
![1-[4-[(E)-2-(4-methoxyphenyl)ethenyl]pyridin-1-ium-1-yl]-2-phenylethanone](/img/structure/B1224682.png)
![2-(2-methyl-1-benzimidazolyl)acetic acid [2-(2-methyl-1H-indol-3-yl)-2-oxoethyl] ester](/img/structure/B1224684.png)





![1-[[2-(2,4-Difluorophenoxy)-1-oxopropyl]amino]-3-(2-oxolanylmethyl)thiourea](/img/structure/B1224693.png)
